alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile
Description
Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a chemical compound with the linear formula C13H16N2O2 . It has a molecular weight of 232.285 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile are as follows :
Scientific Research Applications
Photophysical Properties and Radical Cation Formation
A study by Schepp (2004) investigated the formation and reactivity of an aryl enol radical cation derived from a similar compound, 1-bromo-1-(4-methoxyphenyl)acetone, in acetonitrile. The radical cation exhibited a notable lifetime and reactivity under acidic conditions, offering insights into its potential utility in photochemical processes and the development of organic photovoltaic materials. The findings suggest that compounds with a 4-methoxyphenyl group could have applications in areas requiring controlled radical cation generation and stability (Schepp, 2004).
Analytical Method Development
Varynskyi and Kaplaushenko (2017) developed and validated a high-performance liquid chromatography (HPLC) method for detecting impurities in bulk drugs containing morpholinium derivatives. This research underlines the importance of accurate analytical techniques for quality control in pharmaceuticals, particularly for compounds containing the morpholine and methoxyphenyl groups. The method's specificity, precision, and accuracy indicate its potential applicability in ensuring the purity and safety of related pharmaceutical compounds (Varynskyi & Kaplaushenko, 2017).
Synthetic Chemistry and Molecular Design
Research by Land et al. (2003) explored the oxidation of (3,4-dihydroxyphenyl)acetonitrile to yield a specific dienophile critical in Gates' morphine synthesis. This study highlights the role of specific functional groups in facilitating complex organic transformations, suggesting that the methoxyphenyl group can influence the reactivity and outcome of synthetic routes in medicinal chemistry (Land, Ramsden, Riley, & Yoganathan, 2003).
Pharmacological Research and Drug Development
Carey et al. (2001) explored the cognitive enhancement potential of SCH 57790, a muscarinic M(2) receptor antagonist with a methoxyphenyl group. The study demonstrated that SCH 57790 could increase acetylcholine release in the CNS and improve cognitive performance in animal models. This research suggests that compounds with a 4-methoxyphenyl group could have therapeutic applications in treating cognitive disorders (Carey, Billard, Binch, Cohen-Williams, Crosby, Grzelak, Guzik, Kozlowski, Lowe, Pond, Tedesco, Watkins, & Coffin, 2001).
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHHRZLHWDGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257478 | |
Record name | α-(4-Methoxyphenyl)-4-morpholineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile | |
CAS RN |
15190-13-3 | |
Record name | α-(4-Methoxyphenyl)-4-morpholineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15190-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15190-13-3 | |
Source | DTP/NCI | |
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Record name | α-(4-Methoxyphenyl)-4-morpholineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-methoxyphenyl)morpholine-4-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.662 | |
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